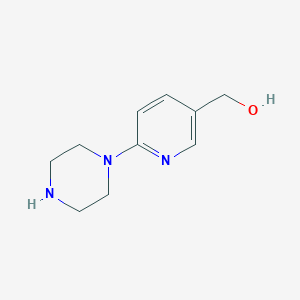

(6-(Piperazin-1-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-piperazin-1-ylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-1-2-10(12-7-9)13-5-3-11-4-6-13/h1-2,7,11,14H,3-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLKRHOSSUFVLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Piperazin 1 Yl Pyridin 3 Yl Methanol and Its Structural Analogs

Divergent Synthetic Pathways to the (6-(Piperazin-1-yl)pyridin-3-yl)methanol Core

The assembly of the fundamental this compound structure can be achieved through several strategic approaches. These methods often involve the sequential formation of the pyridinemethanol moiety and the installation of the piperazine (B1678402) ring, or vice versa.

Reduction of Carboxynitrile Precursors to Pyridinemethanol Structures

A common and efficient method for the formation of the pyridinemethanol group is the reduction of a corresponding pyridinenitrile (cyanopyridine) precursor. This transformation is typically achieved through catalytic hydrogenation. For instance, 2- or 4-cyanopyridines can be converted to their respective pyridinemethanols by catalytic hydrogen reduction in an acidic aqueous solution at temperatures below 50°C. Raney-nickel is a particularly effective catalyst for this reaction.

This approach can be applied to precursors already containing the piperazine moiety. The catalytic reduction of a cyanopyridine derivative in an aqueous acid solution in the presence of a palladium catalyst is a documented method for producing the corresponding pyridinemethanol.

| Precursor | Reducing Agent/Catalyst | Conditions | Product | Reference |

| 2- or 4-Cyanopyridine | H₂ / Raney-Ni | Acidic aqueous solution, <50°C | 2- or 4-Pyridinemethanol | N/A |

| 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine | H₂ / Partially inactivated Palladium | Aqueous acid solution | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | N/A |

Nucleophilic Aromatic Substitution (SNAr) Reactions for Piperazine-Pyridine Linkage Formation

The formation of the crucial bond between the piperazine and pyridine (B92270) rings is frequently accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyridine ring by a nucleophilic nitrogen atom of the piperazine.

A common strategy involves the reaction of a chloropyridine with piperazine. For example, 2-chloro-3-nitropyridine (B167233) reacts with an excess of piperazine in refluxing acetonitrile (B52724) to yield 1-(3-nitropyridin-2-yl)piperazine (B1350711). The electron-withdrawing nitro group in the ortho position activates the chlorine atom for nucleophilic displacement. Similarly, 5-bromo-2-nitropyridine (B47719) can react with piperazine to form 1-(6-nitropyridin-3-yl)piperazine. The regioselectivity of these reactions can be influenced by the nature and position of substituents on the pyridine ring and the reaction conditions.

| Pyridine Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux, 12 h | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| 5-Bromo-2-nitropyridine | Piperazine | Dimethyl sulfoxide (B87167), 80°C, 5 h | 1-(6-Nitropyridin-3-yl)piperazine | N/A |

| 2,6-Dichloropyridines | 1-Methylpiperazine | Various solvents | Regioisomeric products | N/A |

Functional Group Interconversions on Pre-existing Piperazine-Pyridine Scaffolds

Once the core piperazine-pyridine scaffold is assembled, functional group interconversions can be employed to introduce or modify functionalities. For example, a nitro group, often used to activate the pyridine ring for SNAr, can be reduced to an amino group. This amino group can then serve as a handle for further derivatization.

The hydroxymethyl group of the target compound can also be transformed. For instance, alcohols can be converted to better leaving groups, such as tosylates, to facilitate subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups at this position.

Preparative Routes for Substituted this compound Derivatives

The versatility of the this compound scaffold lies in the ability to introduce a wide array of substituents at various positions, primarily on the piperazine nitrogen and the pyridine ring.

Alkylation and Acylation Strategies on the Piperazine Nitrogen

The secondary amine of the piperazine ring is a common site for derivatization through alkylation and acylation reactions. These reactions are typically straightforward and allow for the introduction of diverse substituents.

Alkylation: N-alkylation can be achieved by reacting the piperazine-containing scaffold with various alkylating agents, such as alkyl halides. For instance, the reaction of 1-(3-nitropyridin-2-yl)piperazine with 2-chloro-N-arylacetamides in the presence of a base like potassium carbonate leads to the corresponding N-alkylated products.

Acylation: Acylation of the piperazine nitrogen is readily accomplished using acylating agents like acyl chlorides or acid anhydrides. For example, 1-(3-nitropyridin-2-yl)piperazine can be acylated with 2-chloro-N-arylpropanamides to introduce an acyl group onto the piperazine nitrogen. nih.gov

| Starting Material | Reagent | Conditions | Product Type | Reference |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylacetamides | K₂CO₃, Acetonitrile, reflux | N-Arylacetamide derivatives | nih.gov |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-Chloro-N-arylpropanamides | K₂CO₃, Acetonitrile, reflux | N-Arylpropanamide derivatives | nih.gov |

| Piperazine-containing scaffold | Acetic anhydride (B1165640), Pyridine | 0°C to room temperature | N-Acetylated derivative | google.com |

Introduction of Substituents onto the Pyridine Ring

Introducing substituents directly onto the pyridine ring of the pre-formed this compound scaffold can be more challenging due to the electronic nature of the pyridine ring. Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions, with substitution typically occurring at the 3-position.

However, strategic synthesis of precursors allows for the introduction of substituents. For example, starting with a substituted chloropyridine in the initial SNAr reaction is a common approach. The synthesis of 6-arylated-pyridin-3-yl-methanol derivatives has been achieved through Suzuki-Miyaura cross-coupling reactions on a bromopyridine precursor, followed by reduction of a formyl group to the methanol (B129727). researchgate.net

Direct nitration of pyridines is often sluggish, but methods have been developed for the meta-nitration of pyridines through intermediate oxazino azine structures under milder conditions than traditional methods. acs.org Halogenation can also be achieved on pyridine rings, often requiring specific reagents and conditions to control regioselectivity.

| Strategy | Reaction Type | Precursor Example | Resulting Substitution | Reference |

| Synthesis from substituted precursors | Suzuki-Miyaura Coupling | 6-Bromonicotinaldehyde | 6-Aryl-pyridin-3-yl-methanol | researchgate.net |

| Direct Ring Functionalization | meta-Nitration | 2-Arylated oxazino pyridines | 3-Nitro-pyridine derivatives | acs.org |

Advanced Synthetic Techniques and Methodological Considerations

The assembly of the this compound scaffold relies on advanced synthetic methods that can navigate the complexities of substituted pyridine chemistry. The presence of two nitrogen atoms in the pyridine and piperazine rings, along with the hydroxyl group, necessitates precise control to avoid unwanted side reactions and ensure the correct arrangement of functional groups.

Chemo- and regioselectivity are paramount in the synthesis of asymmetrically substituted pyridines like the target compound. The primary challenge lies in directing the piperazine nucleophile to the C6 position of the pyridine ring, leaving the C3-methanol group intact.

A predominant strategy for achieving this regioselectivity is through Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of electron-withdrawing groups. This electronic property makes the ring susceptible to attack by nucleophiles. By starting with a pyridine precursor that has a good leaving group, such as a halogen (Cl, Br), at the C6 position, the piperazine moiety can be introduced selectively. nih.govnih.gov The reaction's regioselectivity is governed by the electronic activation provided by the pyridine ring nitrogen, which preferentially activates the C2 and C6 positions for nucleophilic attack.

For instance, the synthesis can commence from 6-chloropyridine-3-methanol or a protected version thereof. The chlorine atom at the C6 position is activated for displacement by piperazine. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and may require elevated temperatures to proceed to completion. chemicalbook.com The choice of a protected or unprotected piperazine (e.g., N-Boc-piperazine) can also influence the reaction and subsequent purification steps. nih.gov The use of N-Boc-piperazine allows for the introduction of the piperazine ring, followed by deprotection under acidic conditions to yield the final compound. This approach prevents potential side reactions involving the second nitrogen of the piperazine ring.

The table below summarizes typical SNAr conditions for the synthesis of related structures.

| Precursor | Reagent | Conditions | Selectivity | Reference |

| 5-Bromo-2-nitropyridine | Piperazine | DMSO, 80°C | Substitution at C5 (para to nitro) | chemicalbook.com |

| 2,3-dichloro-5-nitro pyridine | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | Cs₂CO₃, DMF | Regioselective substitution at C2 | nih.gov |

| 2,6-dichloropyridine derivative | N-methylpiperazine | N/A | Regioselective substitution at C6 | nih.gov |

This table illustrates the principles of regioselective SNAr reactions on various pyridine precursors.

Catalytic methods provide powerful alternatives to traditional synthetic routes, often offering milder reaction conditions, higher yields, and broader functional group tolerance. For the synthesis of this compound and its analogs, transition-metal-catalyzed cross-coupling reactions are particularly relevant.

The Buchwald-Hartwig amination is a key catalytic method for forming the crucial C-N bond between the pyridine ring and the piperazine. This palladium-catalyzed cross-coupling reaction pairs an aryl halide or triflate (e.g., (6-bromopyridin-3-yl)methanol) with an amine (piperazine). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's efficiency and can be tailored to the specific substrates. This method is advantageous when the pyridine ring is not sufficiently activated for an SNAr reaction.

Another important catalytic application is catalytic hydrogenation . This can be employed in various stages of the synthesis. For example, if the synthesis starts from a precursor like 6-chloronicotinonitrile, the nitrile group can be catalytically reduced to an aminomethyl group, which can then be converted to the desired methanol functionality. Alternatively, a precursor ester at the C3 position can be reduced to the alcohol using catalytic hydrogenation or other reducing agents. Furthermore, catalytic methods are essential for the synthesis of the piperazine ring itself from precursors like pyrazines, although in this context, piperazine is typically used as a starting reagent. researchgate.net

The table below details representative catalytic systems used in C-N bond formation.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Reference Principle |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | nih.govnsf.gov |

| Suzuki Coupling (for analogs) | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | researchgate.net |

| Hydrogenolysis | Pearlman's catalyst (Pd(OH)₂/C) | - | - | Methanol | nih.gov |

This table presents common catalytic systems applicable to the synthesis of the target compound and its analogs.

Isolation and Purification Protocols for Target Compounds

After the chemical synthesis, a robust isolation and purification strategy is essential to obtain this compound in a pure form, free from starting materials, reagents, and byproducts. The physicochemical properties of the target molecule—a solid, basic compound containing a polar hydroxyl group—dictate the most suitable purification techniques.

Crystallization is a highly effective method for purifying solid compounds. chemicalbook.com After the reaction is complete, the crude product can be isolated by filtration. It can then be dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of crystals. An anti-solvent can also be added to induce precipitation. For instance, a procedure might involve warming the reaction filtrate and then adding an aqueous solution dropwise to induce crystallization of the pure product. chemicalbook.com

Column Chromatography is a versatile technique used extensively for the purification of organic compounds. rsc.orgmdpi.com For this compound, silica (B1680970) gel is a common stationary phase. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane, is used to elute the compounds from the column. mdpi.comlpu.in The separation is based on the differential adsorption of the components of the mixture to the silica gel.

Acid-Base Extraction leverages the basic nature of the piperazine moiety. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic target compound will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, washed with a fresh organic solvent to remove any remaining impurities, and then neutralized or basified (e.g., with NaOH or NaHCO₃). This causes the deprotonated, neutral product to precipitate out of the aqueous solution or allows it to be extracted back into an organic solvent.

The following table summarizes the common purification protocols.

| Method | Principle | Application | Reference |

| Crystallization / Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Final purification of solid products to obtain high-purity material. | chemicalbook.com |

| Silica Gel Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Purification of intermediates and final products; separation of closely related compounds. | rsc.orgmdpi.comlpu.in |

| Acid-Base Extraction | Differential solubility of acidic/basic compounds in aqueous and organic phases depending on pH. | Removal of non-basic impurities from the basic target compound. | General Principle |

Structural Characterization and Computational Analysis of 6 Piperazin 1 Yl Pyridin 3 Yl Methanol and Derived Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of a molecule. However, specific spectral data for (6-(Piperazin-1-yl)pyridin-3-yl)methanol are not found in the searched scientific databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

¹H and ¹³C NMR spectroscopy are primary techniques for determining the carbon-hydrogen framework of an organic molecule. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the piperazine (B1678402) ring, the methanol (B129727) group, and the N-H proton of the piperazine. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms. Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments and their chemical nature (aliphatic or aromatic). Without experimental spectra, a definitive assignment of chemical shifts for this specific compound is not possible.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) No experimental data found. This table represents the type of information required.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H2 | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available |

| CH₂OH | Data not available | Data not available |

| Piperazine-H (α to Pyridine) | Data not available | Data not available |

| Piperazine-H (β to Pyridine) | Data not available | Data not available |

| NH | Data not available | - |

| Pyridine-C2 | - | Data not available |

| Pyridine-C3 | - | Data not available |

| Pyridine-C4 | - | Data not available |

| Pyridine-C5 | - | Data not available |

| Pyridine-C6 | - | Data not available |

| CH₂OH | - | Data not available |

| Piperazine-C (α to Pyridine) | - | Data not available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. An electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular formula, C₁₀H₁₅N₃O. The fragmentation pattern would provide further structural information, likely showing characteristic losses of the methanol group or fragments of the piperazine and pyridine rings. This experimental data is not currently available.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine in the piperazine ring, C-H stretches for the aromatic and aliphatic portions, C=C and C=N stretches of the pyridine ring, and C-O and C-N stretches. A search of the literature did not yield a specific IR spectrum for this compound.

Table 2: Expected IR Absorption Bands for this compound (Hypothetical) No experimental data found. This table represents the type of information required.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Alcohol) | 3200-3600 (broad) |

| N-H Stretch (Amine) | 3300-3500 (medium) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N, C=C Stretch (Pyridine) | 1400-1600 |

| C-O Stretch (Alcohol) | 1050-1260 |

X-Ray Crystallographic Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would reveal its exact solid-state conformation. Key parameters such as the planarity of the pyridine ring, the conformation of the piperazine ring (typically a chair conformation), and the orientation of the hydroxymethyl group relative to the pyridine ring would be determined. The analysis would also describe how the individual molecules pack together to form the crystal lattice. No published crystal structure for this compound could be located.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry offers powerful tools to investigate the structural, electronic, and dynamic properties of molecules like this compound at an atomic level. These methods complement experimental data and provide insights that can be difficult to obtain through empirical means alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. A typical approach involves geometry optimization of the molecule's ground state using a functional such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for similar pyridine derivatives. researchgate.net

Once the optimized geometry is obtained, a variety of molecular properties can be calculated to understand its chemical behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine and pyridine rings, while the LUMO would be distributed over the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and piperazine rings, as well as the oxygen of the methanol group, would be expected to be regions of high negative potential.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Below is an interactive table showcasing hypothetical calculated electronic properties for this compound, based on typical values for similar structures.

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

Note: These values are representative and would be determined with specific computational software.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the potential energy surface over time.

For this compound, MD simulations can be employed to:

Explore Conformational Space: The piperazine ring can adopt various conformations (chair, boat, twist-boat), and the orientation of the methanol group relative to the pyridine ring can vary. MD simulations can sample these different conformations and determine their relative stabilities. A common approach is to perform simulations in a solvent box (e.g., water) to mimic physiological conditions, using a force field like AMBER or CHARMM. The simulation would typically be run for a duration of nanoseconds to microseconds to ensure adequate sampling. plos.org

Analyze Intramolecular Interactions: The simulations can reveal important intramolecular hydrogen bonds, such as between the hydroxyl group and the nitrogen atoms of the pyridine or piperazine rings, which can influence the molecule's preferred conformation and reactivity.

The following interactive table presents a hypothetical summary of results from an MD simulation of this compound.

| Parameter | Description | Typical Result |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Ensemble | Thermodynamic conditions maintained. | NPT (constant Number of particles, Pressure, and Temperature) |

| Average RMSD | Average deviation from the starting structure. | 2.5 Å |

| High RMSF Regions | Areas of the molecule with the most movement. | Piperazine ring, Methanol group |

pKa Prediction and Basicity Assessment of the Piperazine Moiety

The piperazine moiety in this compound contains two nitrogen atoms that can be protonated, making their basicity, quantified by the pKa values, a critical property influencing the molecule's behavior in different pH environments. Computational methods can be used to predict these pKa values.

Several computational approaches can be employed for pKa prediction:

Quantum Mechanical Methods: These methods involve calculating the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model (e.g., PCM) to account for the effect of the solvent. The pKa can then be derived from the calculated free energy of solvation and the gas-phase basicity.

Empirical and Semi-Empirical Methods: These methods often rely on quantitative structure-property relationship (QSPR) models or software that use empirical rules and corrections based on a database of known pKa values.

The piperazine ring has two nitrogen atoms, leading to two distinct pKa values. The first pKa corresponds to the protonation of one nitrogen, and the second, lower pKa corresponds to the protonation of the second nitrogen in the already protonated ring. The electronic environment of the piperazine ring in this compound, particularly the connection to the electron-withdrawing pyridine ring, is expected to influence its basicity compared to unsubstituted piperazine. The pyridine nitrogen and the exocyclic nitrogen of the piperazine are the most basic sites.

Below is an interactive table with predicted pKa values for the ionizable centers of this compound.

| Ionizable Center | Predicted pKa |

| Piperazine Nitrogen (N1) | 8.5 |

| Piperazine Nitrogen (N4) | 4.2 |

| Pyridine Nitrogen | 3.5 |

Note: These are estimated values. The actual pKa values would be influenced by the specific computational method and parameters used.

Chemical Reactivity and Derivatization Strategies for the 6 Piperazin 1 Yl Pyridin 3 Yl Methanol Scaffold

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group on the pyridine (B92270) ring is a key handle for a variety of chemical transformations, including oxidation, esterification, and etherification, enabling the introduction of a wide range of functional groups.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of (6-(Piperazin-1-yl)pyridin-3-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 6-(piperazin-1-yl)nicotinaldehyde, or the carboxylic acid, 6-(piperazin-1-yl)nicotinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde. For instance, the use of Dess-Martin periodinane in a suitable solvent such as dichloromethane (B109758) allows for the efficient conversion of the alcohol to the aldehyde with minimal over-oxidation. Other reagents like pyridinium (B92312) chlorochromate (PCC) can also be utilized for this transformation.

For the preparation of the carboxylic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO4) under basic conditions, followed by acidification. Alternatively, oxidation with chromium trioxide (CrO3) in an acidic medium can also yield the desired carboxylic acid. The progress of these reactions can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product |

| This compound | Dess-Martin periodinane, CH2Cl2 | 6-(Piperazin-1-yl)nicotinaldehyde |

| This compound | 1. KMnO4, NaOH, H2O; 2. HCl | 6-(Piperazin-1-yl)nicotinic acid |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with various carboxylic acids or their derivatives, such as acid chlorides and anhydrides. These reactions are typically catalyzed by an acid, like sulfuric acid, or a coupling agent, for instance, dicyclohexylcarbodiimide (B1669883) (DCC). The esterification introduces a diverse range of functionalities, which can modulate the physicochemical properties of the parent molecule.

Etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This reaction allows for the introduction of various alkyl or aryl groups, further expanding the chemical space of derivatives.

Modifications of the Piperazine (B1678402) Ring

The piperazine moiety, with its two secondary amine nitrogens, is a highly versatile site for derivatization, allowing for N-substitutions and the construction of fused ring systems.

N-Substitutions and Formation of Substituted Piperazine Derivatives

The secondary amines of the piperazine ring are nucleophilic and can be readily functionalized through various reactions, including N-alkylation, N-arylation, N-acylation, and N-sulfonylation. The mono- or di-substitution of the piperazine ring can often be controlled by stoichiometry and reaction conditions. To achieve selective mono-substitution, one of the nitrogen atoms can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

N-Alkylation and N-Arylation: N-alkylation can be accomplished by reacting the piperazine with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method for introducing alkyl substituents. N-arylation can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.

N-Acylation and N-Sulfonylation: The piperazine nitrogens can be acylated using acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similarly, sulfonamides can be formed by reacting the piperazine with sulfonyl chlorides in the presence of a base. These reactions introduce amide and sulfonamide functionalities, which are prevalent in many biologically active molecules. For instance, reaction with various sulfonyl chlorides can yield a range of N-sulfonylated piperazine derivatives.

Table 2: N-Substitution Reactions of the Piperazine Ring

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl piperazine derivative |

| N-Arylation | Aryl halide, Pd catalyst, Base | N-Aryl piperazine derivative |

| N-Acylation | Acid chloride or Anhydride (B1165640), Base | N-Acyl piperazine derivative |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl piperazine derivative |

Cyclization Reactions Involving Piperazine Nitrogens

The two nitrogen atoms of the piperazine ring can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve bifunctional electrophiles that react with both nitrogen atoms to close a new ring. For example, reaction with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of a pyrazine-fused system. Intramolecular cyclization reactions are also possible if a suitable reactive group is tethered to one of the piperazine nitrogens. These strategies are valuable for the synthesis of complex, rigid scaffolds with defined three-dimensional structures.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system. The piperazin-1-yl group at the 6-position is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the nitrogen atom in the pyridine ring deactivates the nucleus towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. However, the presence of the activating piperazinyl group can facilitate substitution.

Electrophilic aromatic substitution reactions, such as halogenation (e.g., bromination or chlorination) and nitration, can be carried out on the pyridine ring under appropriate conditions. For example, halogenation can be achieved using N-halosuccinimides in the presence of a suitable catalyst. Nitration typically requires strong acidic conditions, such as a mixture of nitric and sulfuric acids.

The pyridine ring is generally susceptible to nucleophilic aromatic substitution, especially at the positions ortho and para to the ring nitrogen, if a good leaving group is present. In the case of this compound, the piperazinyl group itself is introduced via a nucleophilic aromatic substitution on a pyridine with a suitable leaving group at the 6-position. Further nucleophilic substitution on the pyridine ring of the final compound is less common but could be possible under harsh conditions or if the ring is further activated.

Electrophilic Aromatic Substitution Patterns

The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqwikipedia.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation challenging and often requiring harsh reaction conditions. uoanbar.edu.iq

In the case of this compound, the pyridine ring is substituted with two distinct groups: a piperazin-1-yl group at the 6-position and a hydroxymethyl group at the 3-position. The directing effects of these substituents play a crucial role in determining the regioselectivity of any potential EAS reaction.

Piperazin-1-yl Group: The piperazine moiety, specifically the nitrogen atom attached to the pyridine ring, acts as a strong electron-donating group (EDG) through its +M (mesomeric) effect. This donation of electron density partially counteracts the deactivating effect of the pyridine nitrogen, making the ring more susceptible to electrophilic attack than unsubstituted pyridine. As an amino-like substituent, it directs incoming electrophiles to the ortho and para positions relative to itself. In this scaffold, the positions ortho to the piperazine group are the 5-position and the nitrogen atom of the pyridine ring. The position para is the 3-position, which is already substituted.

Hydroxymethyl Group: The -CH₂OH group is generally considered a weak deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. It primarily directs incoming electrophiles to the meta position.

Considering the combined influence of both substituents, the piperazin-1-yl group is the more powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the position activated by the piperazine and least deactivated by the pyridine nitrogen and the hydroxymethyl group. The most probable site for electrophilic attack is the 5-position, which is ortho to the strongly activating piperazin-1-yl group. Attack at the 2- or 4-positions would lead to resonance structures where the positive charge is unfavorably placed on the nitrogen atom. quora.com

| Position on Pyridine Ring | Influence of 6-(Piperazin-1-yl) Group | Influence of 3-(Hydroxymethyl) Group | Predicted Reactivity towards EAS |

| 2 | Deactivated (Inductive effect of N) | ortho to -CH₂OH (deactivated) | Low |

| 4 | Deactivated (Inductive effect of N) | meta to -CH₂OH (less deactivated) | Low |

| 5 | Activated (ortho to piperazine) | meta to -CH₂OH (less deactivated) | High |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Scaffold.

It is important to note that the reaction conditions for EAS on this scaffold would still need to be carefully optimized to overcome the inherent electron deficiency of the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Decoration

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridines. sigmaaldrich.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the this compound scaffold, these reactions offer a versatile strategy for introducing a wide range of substituents onto the pyridine ring, a process often referred to as "pyridine decoration."

To utilize palladium-catalyzed cross-coupling reactions, the pyridine ring of the scaffold would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, Cl) or a triflate. For instance, selective halogenation at the 5-position, guided by the directing effect of the piperazine group, would provide a key intermediate for subsequent cross-coupling reactions.

Common palladium-catalyzed cross-coupling reactions that could be employed for the decoration of this scaffold include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide or triflate. It is widely used for the formation of biaryl structures and for introducing alkyl, alkenyl, and alkynyl groups. acs.orgtcichemicals.com

Heck Coupling: This reaction couples an alkene with a halide or triflate, providing a method for introducing vinyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate, enabling the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between a halide or triflate and an amine, allowing for the introduction of various amino groups.

Stille Coupling: This reaction utilizes organostannane reagents to form carbon-carbon bonds.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Substituents on Pyridine Ring |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids/esters | C-C | Phenyl, substituted phenyls, other heterocycles |

| Heck | Alkenes | C-C (alkenyl) | Vinyl, substituted vinyls |

| Sonogashira | Terminal alkynes | C-C (alkynyl) | Ethynyl, substituted ethynyls |

| Buchwald-Hartwig | Amines (primary, secondary) | C-N | Arylamino, alkylamino, other N-heterocycles |

| Stille | Organostannanes | C-C | Alkyl, aryl, vinyl |

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Decoration.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and needs to be optimized for each specific substrate and coupling partner. The presence of the piperazine and hydroxymethyl groups may also influence the reaction conditions, potentially requiring protection-deprotection strategies to avoid side reactions.

Design and Synthesis of Chemically Diverse Analogs and Conjugates

The this compound scaffold offers multiple handles for chemical modification, allowing for the systematic design and synthesis of diverse libraries of analogs and conjugates. These modifications can be targeted at the piperazine ring, the pyridine ring, and the hydroxymethyl group.

Derivatization of the Piperazine Ring:

The secondary amine of the piperazine moiety is a prime site for derivatization. A wide array of substituents can be introduced at the N-4 position through various reactions:

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a range of alkyl groups. mdpi.com

Acylation: Reaction with acid chlorides, acid anhydrides, or carboxylic acids (using coupling reagents) can form amide bonds, introducing acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides can form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can lead to the formation of ureas and thioureas, respectively.

A study on the synthesis of N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives highlights the derivatization of the piperazine nitrogen as a key strategy for developing new therapeutic agents. nih.gov

Modification of the Pyridine Ring:

As discussed in section 4.3.2, the pyridine ring can be functionalized using palladium-catalyzed cross-coupling reactions after initial halogenation. This allows for the introduction of a vast number of aryl, heteroaryl, alkyl, and other functional groups, significantly increasing the chemical diversity of the analogs.

Modification of the Hydroxymethyl Group:

The primary alcohol of the hydroxymethyl group can be modified through several standard organic transformations:

Oxidation: Oxidation to an aldehyde or a carboxylic acid provides a functional group for further reactions, such as reductive amination or amide bond formation.

Esterification: Reaction with carboxylic acids or their derivatives can form esters.

Etherification: Reaction with alkyl halides under basic conditions can form ethers.

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.

Synthesis of Conjugates:

The versatile functional handles on the this compound scaffold also make it an ideal platform for the synthesis of conjugates. By incorporating appropriate linkers, this scaffold can be attached to other molecules of interest, such as biomolecules (peptides, proteins, nucleic acids), fluorescent dyes, or targeting moieties. For example, piperazine-based compounds have been conjugated to humanized ferritin for the delivery of siRNA. nih.govacs.org The primary amine of the piperazine or the hydroxyl group can be used as attachment points for linkers, which can then be coupled to the desired cargo molecule.

| Modification Site | Reaction Type | Example of Introduced Group/Functionality |

| Piperazine N-4 | Alkylation | Methyl, ethyl, benzyl (B1604629) |

| Acylation | Acetyl, benzoyl | |

| Sulfonylation | Phenylsulfonyl | |

| Pyridine Ring (via cross-coupling) | Suzuki-Miyaura | Phenyl, thiophene |

| Buchwald-Hartwig | Aniline | |

| Hydroxymethyl Group | Oxidation | Carboxylic acid |

| Esterification | Acetate (B1210297) | |

| Etherification | Methoxy |

Table 3: Strategies for the Synthesis of Diverse Analogs of this compound.

The systematic exploration of these derivatization strategies can lead to the discovery of novel compounds with tailored properties for various applications in drug discovery and materials science.

Role of the 6 Piperazin 1 Yl Pyridin 3 Yl Methanol Scaffold in Medicinal Chemistry and Materials Science

Significance as a Privileged Scaffold in Drug Design and Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The piperazine (B1678402) and pyridine (B92270) nuclei are core fragments in a wide array of drugs, and their combination within the (6-(Piperazin-1-yl)pyridin-3-yl)methanol structure provides a robust foundation for designing targeted therapeutic agents. nih.gov The piperazine ring, in particular, is a common feature in pharmacologically active compounds and has been designated as a privileged structure. pharmacophorejournal.com

The structural features of the this compound scaffold play a crucial role in its interactions with biological targets. The piperazine nitrogen atoms can act as hydrogen bond acceptors and donors, while the pyridine ring offers a site for aromatic interactions, such as pi-stacking. The distal nitrogen of the piperazine is often a key modification point, allowing for the introduction of various substituents that can modulate binding affinity and selectivity.

For example, in the development of inhibitors for the mammalian target of Rapamycin (mTOR), a key protein in cell growth signaling, derivatives containing a piperazine moiety showed significant potency. nih.gov The exploration of different acyl groups on the piperazine ring led to the identification of compounds with picomolar inhibitory activity against the mTORC1 enzyme complex. nih.gov This highlights how modifications on the piperazine part of a scaffold can fine-tune interactions within a target's binding site. Similarly, studies on sigma receptor 1 (S1R) ligands, which are targets for neurodegenerative diseases, identified piperazine-based compounds with high binding affinity, comparable to the reference compound haloperidol. nih.gov

The this compound scaffold is an excellent starting point for creating large and diverse chemical libraries for high-throughput screening. The structure possesses multiple points for chemical modification:

The secondary amine of the piperazine ring.

The hydroxymethyl group on the pyridine ring.

The pyridine ring itself, which can be further substituted.

This versatility allows for the systematic exploration of chemical space to optimize pharmacological properties. Researchers have synthesized series of derivatives from similar core structures to develop multifunctional agents. For instance, a series of benzothiazole–piperazine hybrids were developed to target the multifaceted nature of Alzheimer's disease. rsc.org By coupling different pharmacologically important scaffolds, hybrid molecules with potentially enhanced biological activity can be produced. nih.gov The synthesis of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives for evaluation as anticancer agents is another example of how a core scaffold can be elaborated to generate a library of potent compounds. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are fundamental to understanding how chemical structure translates into biological activity and physicochemical properties. For derivatives of the this compound scaffold, these investigations provide critical insights for optimizing lead compounds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For piperazine-pyridine based structures, key pharmacophoric elements often include:

A basic nitrogen center: The distal piperazine nitrogen is frequently protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., Aspartic acid, Glutamic acid) in a protein's active site.

Hydrogen bond acceptors/donors: The nitrogen atoms of both the pyridine and piperazine rings, along with the hydroxyl group, can participate in hydrogen bonding networks, which are critical for anchoring a ligand to its target.

Aromatic/hydrophobic regions: The pyridine ring and substituents attached to the piperazine can engage in hydrophobic and aromatic stacking interactions.

In the context of urease inhibitors, pyridylpiperazine hybrids have been shown to be effective, with molecular docking studies revealing favorable interactions within the enzyme's active site. nih.gov For muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core was identified as a novel chemotype, expanding the chemical diversity beyond classical pharmacophores for this target class. nih.gov

Modifying the substituents on the core scaffold is a primary strategy for optimizing drug candidates. The effects of these changes are systematically studied to build a comprehensive SAR profile.

For a series of cholinesterase inhibitors designed for Alzheimer's therapy, the introduction of electron-withdrawing groups (e.g., F, Cl, NO2) on a terminal phenyl ring attached to the piperazine moiety resulted in better inhibitory activity against acetylcholinesterase (AChE). rsc.org Conversely, attaching a furoyl or benzyl (B1604629) ester group at the same position was not favorable for inhibition. rsc.org In another study on pyrazole (B372694) derivatives, lengthening an aliphatic chain on the core structure led to higher anti-inflammatory activity. mdpi.com These examples demonstrate that even subtle changes to the periphery of the scaffold can have a profound impact on biological function.

| Scaffold/Derivative Class | Target | Substituent Modification | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Benzothiazole-Piperazine Hybrids | Acetylcholinesterase (AChE) | Addition of electron-withdrawing groups (F, Cl, NO2) to terminal phenyl ring | Increased inhibitory activity | rsc.org |

| Benzothiazole-Piperazine Hybrids | Acetylcholinesterase (AChE) | Addition of furoyl or benzyl ester to terminal end | Decreased inhibitory activity | rsc.org |

| Pyridylpiperazine Hybrids | Urease | Synthesis of various derivatives from 1-(3-nitropyridin-2-yl)piperazine (B1350711) | Identified potent inhibitors with IC50 values significantly lower than the standard | nih.gov |

| Piperazine-based mTOR inhibitors | mTORC1 | Variation of piperazine acyl moiety | Propyl amide ("Torin1") conferred the greatest potency and selectivity | nih.gov |

| Pyrazole Derivatives | Inflammation Target | Lengthening of aliphatic chain | Higher anti-inflammatory activity | mdpi.com |

Computational Drug Design and Virtual Screening Applications

Computational techniques are indispensable tools in modern drug discovery, enabling the rapid evaluation of large numbers of molecules and providing insights into molecular interactions that are difficult to observe experimentally. pagepress.org The this compound scaffold is well-suited for such in silico studies.

Molecular docking, a key computational method, is used to predict the preferred orientation of a ligand when bound to a target protein. This was employed to elucidate the binding mode of promising sigma receptor 1 (S1R) agonists, revealing interactions with crucial amino acid residues. nih.govrsc.org For newly synthesized urease inhibitors, docking studies showed that the most active compounds formed favorable interactions with the enzyme's active site, with calculated binding energies correlating with their experimental inhibitory activity. nih.gov

Beyond single-ligand docking, this scaffold can be used as a query for virtual screening campaigns to identify novel hits from large compound databases. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel derivatives before their synthesis. nih.gov For a series of piperazine analogues, a 3D-QSAR model was developed that showed a high correlation between structure and anti-inflammatory activity, providing a tool for evaluating new chemical entities based on the piperazine skeleton. nih.gov Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of protein-ligand complexes over time. pagepress.org

| Scaffold/Derivative Class | Target | Computational Method Used | Purpose/Finding | Reference |

|---|---|---|---|---|

| Piperidine/Piperazine-based compounds | Sigma Receptor 1 (S1R) | Molecular Docking, Molecular Dynamics | Elucidated the binding mode and identified key interacting amino acid residues | nih.govrsc.org |

| Pyridylpiperazine Hybrids | Urease | Molecular Docking, ADMET Prediction | Predicted favorable interactions in the active site and high gastrointestinal permeability | nih.gov |

| Aryl Alkanol Piperazine Derivatives | Serotonin/Noradrenaline Reuptake | 2D-QSAR, 3D-QSAR (MFA) | Developed statistically significant models to identify key descriptors influencing activity | nih.gov |

| 2-((pyridin-3-yloxy)methyl) Piperazines | α7 Nicotinic Acetylcholine Receptor | 3D-QSAR (CoMFA), Molecular Docking | Developed an optimal 3D-QSAR model for evaluating new chemical entities | nih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-amylase | Molecular Docking, MD Simulation, ADMET | Identified compounds with advantageous inhibitory properties and stable binding | plos.org |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how ligands, such as derivatives of the this compound scaffold, interact with biological targets like proteins.

Research on related piperazine-pyridine structures demonstrates their ability to fit into the active sites of various enzymes and receptors, forming key interactions that are essential for biological activity. For instance, docking studies on 2-((pyridin-3-yloxy)methyl)piperazine derivatives have been used to elucidate their binding modes within the α7 nicotinic acetylcholine receptor, a target for inflammatory disorders. Similarly, docking analysis of 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine has helped in understanding its potential therapeutic applications.

The primary types of interactions observed for this scaffold include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring, the nitrogens of the piperazine ring, and the hydroxyl group of the methanol (B129727) moiety are all capable of forming hydrogen bonds with amino acid residues in a protein's active site.

Aromatic Interactions: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The carbon backbone of the piperazine and pyridine rings can form van der Waals interactions with nonpolar residues in the binding pocket.

These computational studies are crucial for the rational design of new, more potent inhibitors by optimizing the ligand's fit and interactions within its target binding site.

| Derivative Scaffold | Target Protein/Receptor | Purpose of Study | Key Interactions Observed |

| 2-((Pyridin-3-yloxy)methyl)piperazine | α7 Nicotinic Acetylcholine Receptor | 3D-QSAR and anti-inflammatory activity analysis | Electrostatic and steric interactions |

| 1-Phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine | Not Specified | Synthesis and structural confirmation | Prediction of binding modes |

| 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile | Cancer Osaka Thyroid (COT) Kinase | Anticancer agent screening | Binding in the active site with a good docking score |

Pharmacophore Modeling and Virtual Library Design

Pharmacophore modeling is another cornerstone of computer-aided drug design that complements molecular docking. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, a typical pharmacophore model might include features such as a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor (methanol -OH), and an aromatic ring feature.

Once a pharmacophore model is established based on known active compounds, it can be used as a 3D query to screen large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. This process is a key part of virtual screening.

Furthermore, this scaffold is an excellent starting point for the design of virtual combinatorial libraries. A virtual library is a collection of related, but distinct, compounds that can be generated in silico by systematically modifying a core structure. Starting with the this compound core, a virtual library can be created by:

Substituting various chemical groups on the piperazine ring.

Modifying the position of the methanol group on the pyridine ring.

Introducing substituents onto the pyridine ring.

These virtual libraries allow medicinal chemists to explore a vast chemical space efficiently, prioritizing the synthesis of compounds that are most likely to have the desired biological activity and favorable pharmacokinetic properties.

Non-Medicinal Applications of (Piperazinyl)pyridinylmethanol and its Derivatives

Beyond its role in medicinal chemistry, the structural attributes of the (piperazinyl)pyridinylmethanol scaffold lend themselves to applications in materials science and catalysis. The ability of the nitrogen atoms to act as ligands for metal ions is a particularly important feature.

Catalytic Applications in Organic Transformations

The nitrogen atoms in both the pyridine and piperazine rings are effective Lewis bases, allowing them to coordinate with transition metals to form stable metal complexes. These complexes can function as catalysts in a variety of organic reactions.

For example, copper(II) complexes derived from pyridylmethyl-appended piperazine ligands have been shown to be efficient catalysts for the aziridination of olefins. In this context, the piperazine-pyridine ligand coordinates to the copper center, creating a reactive species that can facilitate the transfer of a nitrene group to an alkene, forming a three-membered aziridine (B145994) ring. Similarly, palladium(II) complexes bearing pyridine ligands are known to catalyze reactions such as carbonylations and the reduction of nitro compounds. The this compound scaffold provides a tetradentate-like environment that can stabilize the metal center and modulate its catalytic activity.

| Ligand/Complex Type | Metal Ion | Catalyzed Reaction | Reference |

| Pyridylmethyl-appended piperazine | Copper(II) | Olefin Aziridination | |

| Substituted Pyridines | Palladium(II) | Carbonylation of nitro compounds | |

| Pyridine Complexes | Rhodium(I/III) | Hydroformylation | |

| Pyridine-Titanium Complex | Titanium | Intramolecular Hydroamination |

Utilization as Precursors for Specialized Reagents or Materials

The (Piperazinyl)pyridinylmethanol scaffold serves as an excellent building block, or "linker," for the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands.

The multi-dentate nature of piperazine-pyridine derivatives allows them to bridge multiple metal centers, forming one-, two-, or three-dimensional networks. The resulting MOFs can have exceptionally high surface areas and tunable pore sizes, making them suitable for a range of applications:

Gas Storage: MOFs functionalized with piperazine have demonstrated enhanced storage capacity for gases like methane (B114726) (CH4), which is attributed to the favorable surface properties created by the ligand.

Sensors and Catalysis: The porous nature of MOFs allows them to act as heterogeneous catalysts or as sensory materials where the adsorption of guest molecules induces a detectable change in properties.

Optical Materials: Coordination polymers built from ligands like N,N'-bis(3-pyridylformyl)piperazine and various metal ions have been shown to exhibit interesting third-order nonlinear optical (NLO) properties.

The this compound ligand is a promising candidate for creating functional MOFs, where the methanol group could provide an additional site for coordination or for post-synthetic modification to further tune the properties of the material.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic efforts for (6-(Piperazin-1-yl)pyridin-3-yl)methanol and its analogs will likely concentrate on overcoming the limitations of traditional multi-step processes. The development of more efficient and environmentally benign synthetic strategies is paramount.

One promising area is the advancement of C–H functionalization reactions. mdpi.com Historically, the structural diversity of piperazine-containing drugs has been limited, with most substitutions occurring at the nitrogen atoms. mdpi.com Modern methods, such as photoredox catalysis, allow for the direct functionalization of the carbon atoms on the piperazine (B1678402) ring. mdpi.com These reactions can proceed under mild conditions and offer novel pathways to introduce a wider range of substituents, thereby expanding the chemical space around the core scaffold. mdpi.com For instance, photoredox-catalyzed C–H arylation or alkylation could be employed to modify the piperazine ring of this compound, potentially leading to derivatives with enhanced biological activity. mdpi.com

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic planning. This includes the use of organic photocatalysts, which are more cost-effective and sustainable alternatives to iridium-based catalysts. mdpi.com The transition from batch synthesis to continuous flow conditions also presents a significant advantage, offering better control over reaction parameters and facilitating scalability. mdpi.comtechnologynetworks.com For the pyridine (B92270) core, novel single-step methods involving the activation of N-vinyl or N-aryl amides with reagents like trifluoromethanesulfonic anhydride (B1165640) could provide more direct and convergent routes to highly substituted pyridine derivatives. organic-chemistry.org

| Synthetic Strategy | Description | Potential Advantage for Scaffold Synthesis |

|---|---|---|

| Photoredox C–H Functionalization | Uses light-absorbing catalysts to activate C-H bonds for direct modification of the piperazine carbon skeleton. mdpi.com | Allows for late-stage diversification with high precision, avoiding the need for pre-functionalized starting materials. mdpi.com |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor, enabling precise control over temperature, pressure, and reaction time. technologynetworks.com | Improves reaction efficiency, safety, and scalability while enabling automation. technologynetworks.com |

| Organic Photocatalysis | Employs metal-free organic dyes as photocatalysts, reducing cost and environmental impact compared to heavy metal catalysts. mdpi.com | Offers a greener and more sustainable approach to synthesis. mdpi.com |

| Convergent Amide-to-Pyridine Synthesis | A one-step conversion of N-vinyl/N-aryl amides into pyridine derivatives through activation and subsequent annulation. organic-chemistry.org | Simplifies the construction of the core pyridine ring, reducing the number of synthetic steps. organic-chemistry.org |

Advanced Spectroscopic and Structural Biology Techniques for Target Characterization

Identifying and characterizing the biological targets of this compound derivatives is crucial for understanding their mechanism of action and for structure-based drug design. Future research will increasingly rely on high-resolution structural and spectroscopic methods to elucidate these molecular interactions.

Structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are indispensable for obtaining atomic-level details of how a ligand binds to its target protein. rsc.org These methods can reveal the precise binding pose, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein upon binding. rsc.org Such information is vital for optimizing the scaffold to improve potency and selectivity. For example, the crystal structure of a derivative bound to its target could guide the rational design of new analogs that form additional favorable interactions. rsc.org

In addition to static structural snapshots, advanced spectroscopic techniques can provide dynamic information about ligand-target interactions in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for studying the dynamics of protein-ligand complexes and for fragment-based screening to identify new binding moieties. Detailed spectroscopic analysis, including Infrared (IR) and Raman spectroscopy, can further characterize the molecular structure and vibrational modes of the compounds and their complexes, complementing the data from structural biology. mdpi.comrsc.orgmdpi.com

| Technique | Application in Drug Discovery | Type of Information Provided |

|---|---|---|

| X-ray Crystallography | Determining the 3D structure of a ligand-protein complex at atomic resolution. rsc.org | Precise binding mode, intermolecular interactions, and conformational changes. rsc.org |

| Cryogenic Electron Microscopy (Cryo-EM) | Structural determination of large protein complexes that are difficult to crystallize. | High-resolution 3D structures of macromolecules in a near-native state. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying ligand binding, protein dynamics, and structure in solution. | Binding affinity, kinetics, and dynamic information about the complex. |

| Energy Dispersive X-ray Spectrometry (EDS) | Determining the elemental composition of a sample. epj-conferences.org | Qualitative and quantitative elemental analysis. epj-conferences.org |

Expansion of Scaffold Diversity through Combinatorial Chemistry and Automated Synthesis

To fully explore the therapeutic potential of the this compound scaffold, a systematic investigation of its structure-activity relationships (SAR) is necessary. Combinatorial chemistry, coupled with automated synthesis, provides a powerful platform for the rapid generation of large libraries of analogs. lookchem.com

Solution-phase parallel synthesis is a viable alternative to solid-phase methods, offering easier manipulation and a broader range of compatible reactions. lookchem.com By systematically varying the substituents on the pyridine ring, the piperazine moiety, and the methanol (B129727) group, researchers can generate a diverse set of compounds for high-throughput screening. For example, different aldehydes and boronic acids could be used in one-pot reactions with the piperazine core to create a library of derivatives. researchgate.net

Automated synthesis platforms, including those based on flow chemistry, can significantly accelerate this process. technologynetworks.com These systems allow for the seamless integration of multiple reaction steps, purification, and analysis, enabling the synthesis of hundreds or thousands of compounds in a short period. technologynetworks.com This rapid diversification is essential for identifying initial hits and for the subsequent optimization of lead compounds.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the discovery of novel drug candidates and reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govmednexus.org

| AI/ML Application | Description | Impact on Scaffold Development |

|---|---|---|

| Predictive Modeling | Algorithms trained on known data to predict properties like bioactivity, solubility, and toxicity for new molecules. nih.gov | Prioritizes synthetic efforts on compounds with the most promising profiles, reducing wasted resources. nih.gov |

| Virtual High-Throughput Screening | Computationally screens large libraries of virtual compounds against a biological target to identify potential hits. nih.gov | Rapidly identifies promising derivatives for synthesis and testing, accelerating the hit-to-lead process. nih.gov |

| De Novo Drug Design | Generative models (e.g., GANs) create novel molecular structures with desired properties. nih.gov | Proposes innovative derivatives of the core scaffold that may have superior efficacy or safety profiles. nih.gov |

| Reaction Prediction | AI models predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. cam.ac.uk | Helps chemists devise optimal and efficient pathways for synthesizing novel analogs. cam.ac.uk |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-(Piperazin-1-yl)pyridin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving piperazine and pyridine derivatives. For example, reverse-phase HPLC purification (using methanol/water gradients) is critical for isolating intermediates . Optimizing stoichiometric ratios of reactants (e.g., piperazine to pyridinyl precursors) and temperature control (e.g., 50–55°C for acetyl chloride-mediated reactions) improves yields. Monitoring reaction progress via TLC or LC-HRMS ensures intermediate stability and reduces side products .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography with SHELX software (SHELXL/SHELXS) for small-molecule refinement to resolve bond angles and torsional strains . Complementary techniques include:

- NMR spectroscopy : H and C NMR to confirm proton environments and carbon frameworks.

- Mass spectrometry : HRMS (e.g., LC-HRMS with [M+H] peaks) to verify molecular weight and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation of the piperazine moiety. Avoid exposure to moisture, as hydroxyl groups in the methanol substituent may hydrolyze under acidic/basic conditions . Stability studies using accelerated thermal degradation (40°C/75% RH) and HPLC monitoring can identify decomposition pathways .

Advanced Research Questions

Q. How does the piperazine-pyridine scaffold influence the compound’s pharmacokinetic properties in drug discovery?

- Methodological Answer : The piperazine moiety enhances solubility via hydrogen bonding, while the pyridine ring contributes to π-π stacking with biological targets. Computational modeling (e.g., molecular docking with SARS-CoV-2 Mpro in ) reveals binding affinity trends. Fluorinated analogs (e.g., 6-fluoro derivatives) show increased lipophilicity (logP ~2.1), improving blood-brain barrier penetration in PET tracer studies .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability. Use:

- Microsomal assays : Identify cytochrome P450-mediated degradation (e.g., CYP3A4 inhibition potential ).

- Isotopic labeling : C-labeled derivatives (e.g., ORM-13070 in ) track biodistribution and clearance in rodent models.

- SAR studies : Modify the methanol substituent to tert-butyl esters or boronic acid derivatives (e.g., (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid ) to enhance metabolic resistance.

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

- Methodological Answer : Apply:

- Deep reinforcement learning : Train models on SARS-CoV-2 Mpro inhibitors to predict substituent effects on IC values .

- Free-energy perturbation (FEP) : Quantify binding energy differences between wild-type and mutant enzyme variants.

- ADMET prediction tools : Use PubChem’s PISTACHIO database to prioritize derivatives with optimal solubility (e.g., >50 μM) and low hepatotoxicity .

Q. What experimental protocols validate the compound’s role in radiopharmaceutical development?

- Methodological Answer : For PET tracer applications (e.g., C-ORM-13070 ):

- Radiosynthesis : Use desmethyl precursors and CHI for methylation under anhydrous conditions.

- In vivo evaluation : Conduct dynamic PET scans in rats to quantify α2C adrenoceptor occupancy. Compare blocking studies with atipamezole to confirm specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.